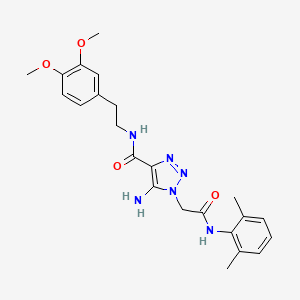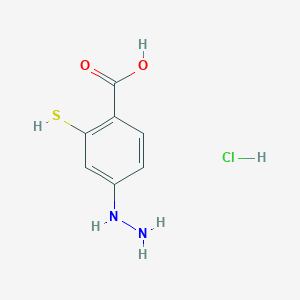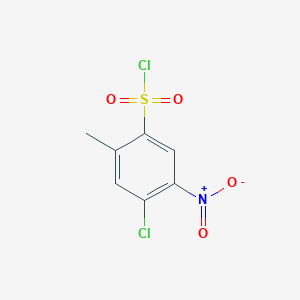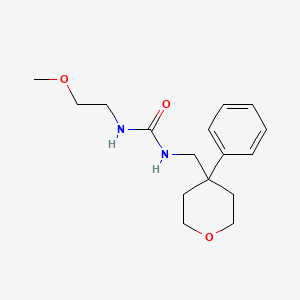
5-(3-chlorophenyl)-1-isopropyl-1H-1,2,3,4-tetraazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-chlorophenyl)-1-isopropyl-1H-1,2,3,4-tetraazole (also known as 5-CPIT) is an organic compound that has a wide range of applications in the field of scientific research. It is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its ring structure. 5-CPIT has been used as an inhibitor of several enzymes, as a fluorescent dye, and as an antioxidant. Its unique properties make it a very useful compound for scientists and researchers.
Mechanism of Action
The mechanism of action of 5-CPIT is still not fully understood. It is believed that the compound binds to the active sites of enzymes and inhibits their activity. Additionally, it is thought to interact with DNA and proteins, leading to their fluorescence. Finally, it is believed to scavenge free radicals and prevent them from causing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CPIT are still being studied. In laboratory studies, 5-CPIT has been found to inhibit the activity of several enzymes, suggesting that it may have therapeutic potential. Additionally, it has been found to protect cells from oxidative damage, suggesting that it may have potential applications in the treatment of diseases caused by oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using 5-CPIT in laboratory experiments include its ability to inhibit several enzymes, its fluorescence properties, and its antioxidant activity. However, there are also some limitations to using 5-CPIT in laboratory experiments. For example, the compound can be toxic at high concentrations, and its effects on humans and other organisms are still not fully understood.
Future Directions
There are a number of potential future directions for 5-CPIT research. One possibility is to further investigate its potential therapeutic applications, including its effects on various enzymes and its ability to protect cells from oxidative damage. Additionally, further research could be conducted to explore the biochemical and physiological effects of 5-CPIT on humans and other organisms. Finally, further research could be conducted to explore the potential applications of 5-CPIT in other areas, such as drug development, food safety, and environmental protection.
Synthesis Methods
The synthesis of 5-CPIT involves the reaction of 3-chloroaniline with isopropyl isocyanide in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert solvent such as dichloromethane or dimethylformamide. The reaction produces a white solid that is purified by recrystallization from ethanol.
Scientific Research Applications
5-CPIT has been used in a variety of scientific research applications. It has been used as an inhibitor of several enzymes, including cytochrome P450, cyclooxygenase-2, and thromboxane A2 synthase. It has also been used as a fluorescent dye for the detection of DNA and proteins. Additionally, it has been used as an antioxidant to protect cells from oxidative stress.
properties
IUPAC Name |
5-(3-chlorophenyl)-1-propan-2-yltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c1-7(2)15-10(12-13-14-15)8-4-3-5-9(11)6-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBCHMCTKBNZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NN=N1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2911430.png)

![2-[(4-Bromophenyl)carbonyl]furan](/img/structure/B2911433.png)
![N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2911435.png)





![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2911444.png)


![Methyl 3-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate](/img/structure/B2911449.png)
